N2-(3-Pyridinylmethyl)-2,3-pyridinediamine
Overview
Description
“N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” is a chemical compound with the CAS Number: 1040064-25-2. It has a molecular weight of 200.24 . The IUPAC name for this compound is N2- (3-pyridinylmethyl)-2,3-pyridinediamine .
Molecular Structure Analysis
The molecular formula of “N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” is C11H12N4 . The InChI code for this compound is 1S/C11H12N4/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8,12H2, (H,14,15) .Physical And Chemical Properties Analysis
“N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” has a molecular weight of 200.24 g/mol . The InChI key for this compound is DFJJUSIKXUQOSH-UHFFFAOYSA-N .Scientific Research Applications
Spectroscopic Characteristics and Structural Analysis
N2-(3-Pyridinylmethyl)-2,3-pyridinediamine and its derivatives have been extensively studied for their spectroscopic characteristics and structural properties. The Schiff base derivative N,N′-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine has been characterized using X-ray analysis, IR, UV/Vis, and NMR spectroscopy, revealing intricate details about its crystal structure and intramolecular hydrogen bonds (Galić, Matković-Čalogović, & Cimerman, 2000). Similarly, structural assignments of monoanils obtained from 2,3-pyridinediamines have been confirmed through single crystal X-ray analyses, emphasizing the specificity of these structures (Dubey et al., 2004).
Nonlinear Optical Properties
Studies have explored the nonlinear optical properties of 2,3-pyridinediamine, focusing on aspects like optical limiting, self-diffraction, and thermal blooming. The findings indicate potential applications in optical devices due to the compound's interesting optical limiting performance with continuous-wave lasers (Badran, Imran, & Hassan, 2016).
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of 3,5-pyridinedicarboxylic N-oxides have been introduced as guest molecules, complexing with diamide-based macrocycles. The interaction patterns and the influence of structural variations on the binding abilities have been studied, shedding light on the structure-binding ability relationships of these complexes (Chen et al., 2015).
Catalytic and Photoluminescent Properties
Furthermore, the catalytic and photoluminescent properties of N2-(3-Pyridinylmethyl)-2,3-pyridinediamine derivatives have been a subject of interest. For instance, Mn(II) and Pd(II) Schiff base complexes have been synthesized as potential photoactive materials, and their structures were elucidated using various physicochemical techniques. These complexes have demonstrated significant catalytic activity and photoluminescence, suggesting their utility in a range of applications (Ali, 2017).
Safety And Hazards
properties
IUPAC Name |
2-N-(pyridin-3-ylmethyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJJUSIKXUQOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-Pyridinylmethyl)-2,3-pyridinediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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